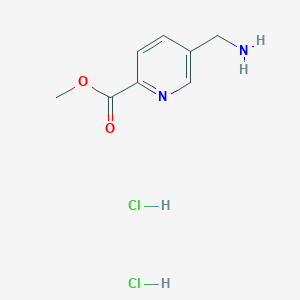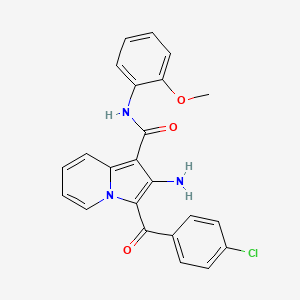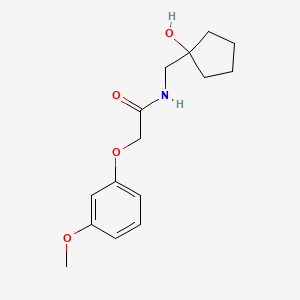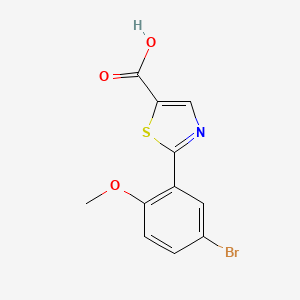
2-(1-Aminocyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a compound with the CAS Number: 139132-50-6 . It has a molecular weight of 151.59 . It is stored at room temperature and is typically in solid form .
Molecular Structure Analysis
The molecular formula of 2-(1-Aminocyclopropyl)acetic acid is C5H9NO2 . The InChI code is 1S/C5H9NO2.ClH/c6-5(1-2-5)3-4(7)8;/h1-3,6H2,(H,7,8);1H .Physical And Chemical Properties Analysis
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a solid at room temperature . It has a molecular weight of 151.59 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-(1-Aminocyclopropyl)acetic acid and its derivatives are actively researched in the context of synthesizing new compounds with potential biological activity. The amino acid [1-(aminomethyl)cyclohexyl]acetic acid, similar in structure, was used to produce a Schiff base ligand, which was then reacted with metal ions to form compounds with promising antioxidant properties and selective xanthine oxidase inhibitory studies. These compounds were thoroughly characterized using spectroscopic methods and single crystal diffraction, highlighting the interest in the structural and functional characterization of such compounds (Ikram et al., 2015).
Stress Alleviation in Agriculture
The derivative 1-Aminocyclopropane-1-carboxylic acid is a significant molecule in the plant world, acting as a precursor to ethylene, a crucial plant hormone. Research has shown its importance in mitigating stress in plants. For instance, ACC deaminase-producing beneficial rhizobacteria were applied to Panicum maximum exposed to salt and drought stress. This application significantly enhanced the plant's growth, water conservation, and membrane stability, showcasing the potential of these compounds in improving agricultural resilience against environmental stresses (Tiwari et al., 2018).
Biochemical and Physiological Studies
The conformational characteristics of 1-Aminocyclopropanecarboxylic acid, another derivative, were studied to understand its role in the design of peptide and protein surrogates. These studies are crucial for advancing our understanding of protein structures and could have implications in the design of new drugs or therapeutic agents (Gómez-catalán et al., 2000).
Advanced Material Development
In a more applied context, chitosan-1-(mercaptomethyl)-cyclopropane acetic acid copolymer was synthesized and characterized for its rheological properties and antibacterial capability. The study demonstrated that this novel material exhibited better antibacterial ability than unmodified chitosan, showing the potential of 2-(1-Aminocyclopropyl)acetic acid derivatives in the development of new materials with specific functional properties (Luo et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-aminocyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(1-2-5)3-4(7)8/h1-3,6H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXPCZIAOHMCKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclopropyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea](/img/structure/B2393215.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2393216.png)


![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)
![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)

![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)

![2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393229.png)